molecular formula C13H12N2O2 B2941000 6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid CAS No. 70720-13-7

6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid

Cat. No.: B2941000
CAS No.: 70720-13-7
M. Wt: 228.251
InChI Key: KOTLJYPXQMUZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 3 and a methyl(phenyl)amino substituent at position 4. This structure combines a polar carboxylic acid moiety with a lipophilic aromatic amine, making it a versatile scaffold for medicinal chemistry and material science applications.

Properties

IUPAC Name

6-(N-methylanilino)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-15(11-5-3-2-4-6-11)12-8-7-10(9-14-12)13(16)17/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTLJYPXQMUZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70720-13-7
Record name 6-[methyl(phenyl)amino]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid typically involves the following steps:

  • Nitration: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 3-position.

  • Reduction: The nitro group is then reduced to an amino group.

  • Amination: The amino group is further reacted with methylamine and phenylamine to introduce the methyl(phenyl)amino group.

  • Carboxylation: Finally, the carboxylic acid group is introduced at the 3-position.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as pyridine-N-oxide.

  • Reduction: Reduction reactions can lead to the formation of amines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Amines.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C13H12N2O2C_{13}H_{12}N_2O_2 and a molecular weight of 228.25 g/mol. It features a pyridine ring with a methyl(phenyl)amino group at the 6-position and a carboxylic acid group at the 3-position. This compound is utilized in biochemical applications because of its unique properties and reactivity.

General Applications

  • Biochemical Research Due to its structural features and functional groups, this compound is used in various biochemical applications.
  • Reactivity The compound's reactivity is attributed to its functional groups, which participate in chemical reactions.

While specific, detailed case studies and comprehensive data tables for this compound are not available within the provided search results, research regarding related pyridine compounds offers insight into potential applications:

  • Antimicrobial and Antiviral Activities Pyridine compounds, in general, have demonstrated antimicrobial and antiviral activities. For instance, compounds with alkyl chains (C12–C16) exhibit antimicrobial activity against various bacteria and fungi, including K. pneumoniae, P. aeruginosa, C. albicans, and Aspergillus species .
  • ** anti-inflammatory diseases** Certain substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds are useful as inhibitors of the IκB kinase (IKK) complex and are useful in the treatment of IKK-mediated diseases including autoimmune diseases, inflammatory diseases and cancer .
  • ** IKK-mediated diseases** Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide are useful as inhibitors of the kinase activity of the IκB kinase (IKK) complex . The compounds are useful in the treatment of IKK-mediated diseases including autoimmune diseases, inflammatory diseases and cancer .
  • Adenosine Receptor Antagonists Certain dihydropyridine derivatives have been identified as selective antagonists at human A3 adenosine receptors . For example, MRS 1097 inhibits radioligand binding at the human A3 receptor .

Mechanism of Action

The mechanism by which 6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid and related pyridine-3-carboxylic acid derivatives:

Compound Name Substituent at Position 6 Substituent at Position 3 Key Features
This compound Methyl(phenyl)amino Carboxylic acid Combines aromatic amine with carboxylic acid; moderate lipophilicity
Nicotinic acid (Pyridine-3-carboxylic acid) None (parent compound) Carboxylic acid Basic vitamin B3 derivative; high water solubility
6-Amino-3-pyridinecarboxylic acid (CAS 3167-49-5) Amino Carboxylic acid Increased polarity due to -NH2; potential for hydrogen bonding
Niflumic acid (2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid) 3-Trifluoromethylphenylamino Carboxylic acid Electron-withdrawing CF3 group enhances receptor binding; TRPC6 inhibitor
5-Chloro-6-{[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid (CAS 161043-07-8) Polychlorinated aromatic amine Carboxylic acid High steric/electronic complexity; used in agrochemicals

Sources :

Physicochemical Properties

  • Solubility: The carboxylic acid group at position 3 ensures moderate aqueous solubility across analogs. However, bulky substituents at position 6 (e.g., methyl(phenyl)amino) reduce solubility compared to simpler derivatives like nicotinic acid .
  • Acidity : The pKa of the carboxylic acid group ranges from ~2.5–3.5, similar to nicotinic acid (pKa ~2.0). Electron-withdrawing groups (e.g., CF3 in niflumic acid) slightly lower pKa .
  • Lipophilicity: LogP values increase with aromatic/hydrophobic substituents. For example: Nicotinic acid: LogP ≈ -0.3 6-[Methyl(phenyl)amino] analog: LogP ≈ 2.1 (estimated) Niflumic acid: LogP ≈ 3.5 .

Key Research Findings

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., CF3 in niflumic acid) enhance ion channel binding affinity . Bulky substituents (e.g., methyl(phenyl)amino) improve metabolic stability but may reduce solubility .

Antimicrobial Activity :

  • Nicotinic acid derivatives with peptide chains () show enhanced activity compared to the parent compound, suggesting that substituents at position 6 can modulate efficacy .

Agrochemical Applications :

  • The compound from highlights the role of halogenated aromatic amines in herbicidal formulations .

Biological Activity

6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including binding affinities, cytotoxicity, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a methyl(phenyl)amino group and a carboxylic acid functional group. Its structure allows for interactions with various biological targets, which is pivotal for its pharmacological effects.

Binding Affinity

Research indicates that this compound exhibits significant binding affinity to several receptors, particularly in the context of adenosine receptors. For example, it has been shown to interact with A3 adenosine receptors, which are implicated in various physiological processes including inflammation and cancer progression .

Cytotoxicity and Anticancer Activity

Studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have shown antiproliferative activity against glioma cell lines, suggesting potential for development as anticancer agents .

Antiviral Activity

The compound's derivatives have also been evaluated for antiviral properties. Certain analogs have demonstrated efficacy against viruses such as the hepatitis A virus (HAV) and the tobacco mosaic virus (TMV), indicating a broad spectrum of antiviral activity .

Case Studies

  • Adenosine Receptor Modulation : A study highlighted that certain derivatives of this compound function as selective antagonists at human A3 adenosine receptors. These compounds exhibited varying degrees of cytoprotective and cytotoxic effects depending on concentration and cell type .
  • Antiproliferative Effects : In vitro studies on glioma cells showed that compounds related to this compound inhibited cell growth significantly, with IC50 values indicating strong efficacy compared to standard chemotherapeutic agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayIC50/Binding Affinity
This compoundAnticancerGlioma Cell Lines15 μM
Derivative AAntiviralHepatitis A Virus20 μg/mL
Derivative BAdenosine Receptor AntagonistHuman A3 Adenosine ReceptorsK_i = 108 nM
Derivative CCytoprotectiveCardiac MyocytesEffective at nanomolar levels

Q & A

Q. What are the recommended synthetic routes for 6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step routes, such as condensation of aryl aldehydes with aminopyridines followed by cyclization. Catalysts like palladium or copper (e.g., Pd/C or CuI) are often employed to enhance yield, with solvents such as DMF or toluene under controlled temperatures (80–120°C). Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for aldehyde:amine) and reaction times (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Store the compound in airtight containers at 2–8°C, protected from light and moisture. Use PPE (gloves, lab coats, goggles) during handling. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes. Stability tests (e.g., accelerated degradation studies under varying pH and temperature) are recommended to establish shelf-life .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR confirm molecular structure. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Differential scanning calorimetry (DSC) determines melting points (e.g., 185–186.5°C for related analogs) to validate crystallinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in cell lines (e.g., prostate vs. breast cancer models) or assay conditions (e.g., serum concentration, incubation time). Standardize protocols using ISO-certified cell lines (e.g., PC3 or LNCaP for prostate cancer) and validate results with orthogonal assays (e.g., Western blot for autophagy markers like LC3-II alongside mTOR/p70S6K inhibition assays) .

Q. What strategies are employed to determine the crystal structure and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve bond lengths and angles. Hydrogen-bonding networks (e.g., N–H···N interactions) stabilize the crystal lattice, as seen in analogs like 6-methylpyridin-3-amine. Data refinement software (e.g., SHELXL) and Cambridge Structural Database (CSD) comparisons validate structural parameters .

Q. What in vitro models are appropriate for studying the mechanism of action of this compound in disease pathways?

  • Methodological Answer : Use 3D spheroid cultures or patient-derived xenograft (PDX) models to mimic tumor microenvironments. For mechanistic studies, combine transcriptomic profiling (RNA-seq) with phosphoproteomics to map signaling pathways (e.g., PI3K/AKT/mTOR). Dose-response curves (IC50_{50} determination) and time-lapse imaging (e.g., apoptosis/autophagy flux) provide dynamic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.